molecular formula C16H17ClN2O2 B11034877 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 879617-88-6

3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11034877
CAS No.: 879617-88-6
M. Wt: 304.77 g/mol
InChI Key: BBWQGICAEUNMPA-UHFFFAOYSA-N
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Description

3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Biological Activity

3-(Azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by a pyrrole ring substituted with an azepane moiety and a 4-chlorophenyl group, positions it as a subject of interest in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClN3O2
  • Molecular Weight : 287.73 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate pyrrole derivatives with azepane-containing reactants. The specific synthetic routes can influence the yield and purity of the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some of these activities along with related compounds for comparative purposes:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrole ring with azepane and chlorophenyl groupsAntitumor, antimicrobial
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dionePyrrole ring with chlorophenyl groupAntitumor, antimicrobial
3-(Indol-1-yl)-4-(indol-3-yl)pyrrole-2,5-dioneIndole substitutionsApoptosis modulation
3-(Benzimidazol-1-yl)-4-(indol-3-yl)pyrrole-2,5-dioneBenzimidazole and indole groupsPotential anticancer activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cellular processes. For instance, studies have indicated that pyrrole derivatives can inhibit tyrosine kinases, which are critical in cancer cell proliferation .
  • Membrane Interaction : The compound may interact with lipid bilayers, affecting membrane integrity and function. This interaction can lead to alterations in cellular signaling pathways that are vital for tumor growth and survival .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Case Studies

Several studies have explored the biological effects of pyrrole derivatives:

  • A study investigating the antitumor effects of pyrrole-based compounds found that certain derivatives could inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
  • Another research highlighted the antimicrobial efficacy of related compounds against pathogenic strains such as Salmonella typhi and Bacillus subtilis, demonstrating their potential as therapeutic agents for infectious diseases .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrrole derivatives, including 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound's ability to modulate the activity of cyclooxygenase enzymes may play a role in reducing inflammation associated with tumor progression.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Its structural components suggest potential efficacy against bacterial and fungal infections. Similar compounds have been noted for their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. This could be attributed to its interactions with neurotransmitter systems or its ability to mitigate oxidative stress in neuronal cells. Such characteristics make it a candidate for further investigation in neurodegenerative disease models.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining azepane derivatives with pyrrole precursors under appropriate catalytic conditions.
  • Functional Group Modifications : Introducing substituents that enhance biological activity or solubility.

The development of derivatives based on this compound is an ongoing area of research, aiming to optimize pharmacological profiles and reduce potential side effects.

Q & A

Q. What are the key considerations in designing a synthetic route for 3-(azepan-1-yl)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione to ensure high yield and purity?

Basic Research Question
The synthesis of pyrrole-2,5-dione derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance reaction efficiency and intermediate stability .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and preparative HPLC are critical for isolating high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step ensure intermediate integrity and reaction progression .
  • Functional group compatibility : The azepane ring’s introduction requires careful control of reaction conditions (e.g., inert atmosphere, temperature) to avoid side reactions .

Q. How can researchers resolve discrepancies in reported biological activities of pyrrole-2,5-dione derivatives across studies?

Advanced Research Question
Discrepancies often arise from structural variations, assay conditions, or target selectivity. Methodological strategies include:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogenation, heterocyclic moieties) on activity. For example, 4-chlorophenyl groups enhance kinase inhibition, while azepane rings may modulate solubility .
  • Standardized assays : Use consistent kinase profiling protocols (e.g., IC50 determination against GSK-3β or Akt) to minimize variability .
  • Meta-analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) with biochemical results to identify conformational influences on activity .

Q. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement and ring proton environments (e.g., azepane’s methylene signals at δ 1.4–1.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C18_{18}H20_{20}ClN2_2O2_2) with <2 ppm error .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for SAR studies .

Q. How does the substitution pattern on the pyrrole-2,5-dione core influence selectivity toward kinase targets like GSK-3 or Akt?

Advanced Research Question

  • Electron-withdrawing groups : The 4-chlorophenyl moiety enhances binding to kinase ATP pockets via hydrophobic interactions .
  • Azepane ring : Its flexibility may improve selectivity for GSK-3β over related kinases (e.g., CDK2) by accommodating larger active sites .
  • Case study : Analogous compounds (e.g., SB-216763 with 3,4-dichlorophenyl) show >100-fold selectivity for GSK-3β, attributed to halogen-mediated π-stacking .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Advanced Research Question

  • Salt formation : Hydrochloride salts (e.g., 1-(4-aminobutyl)-1H-pyrrole-2,5-dione hydrochloride) improve solubility while maintaining stability .
  • PEGylation : Introducing polyethylene glycol (PEG) chains via hydroxyethoxy groups (e.g., as in ’s compound) enhances hydrophilicity .
  • Prodrug design : Mask hydrophobic groups (e.g., azepane) with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) .

Q. How should researchers optimize reaction conditions for introducing the azepane ring?

Basic Research Question

  • Coupling reagents : Use carbodiimides (e.g., DCC) or HOBt to facilitate amide bond formation between azepane and the pyrrole core .
  • Temperature control : Maintain 0–5°C during azepane addition to minimize epimerization .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .
  • Reaction monitoring : Track progress via FT-IR (C=O stretch at ~1700 cm1^{-1}) and adjust stoichiometry dynamically .

Properties

CAS No.

879617-88-6

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

3-(azepan-1-yl)-1-(4-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H17ClN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2

InChI Key

BBWQGICAEUNMPA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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